Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
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Overview
Description
Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound with a molecular formula of C11H17NO3·HCl. It is known for its unique structure, which includes a trimethoxyphenyl group attached to a methylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with methylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trimethoxyphenyl derivatives.
Scientific Research Applications
Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl[(2,4,6-trimethoxyphenyl)methyl]amine hydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride: Contains an additional methyl group on the amine moiety.
4-Methyl-2,5-β-trimethoxyphenethylamine hydrochloride: A related compound with a different amine structure.
Uniqueness
Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trimethoxyphenyl group which enhances its ability to interact with various biological targets. The presence of methoxy groups contributes to its lipophilicity and hydrogen bonding capabilities, facilitating cellular uptake and interaction with enzymes and receptors.
The biological activity of this compound is primarily attributed to its interactions with molecular targets involved in cell proliferation and survival. Notably, it has been shown to inhibit tubulin polymerization, which is crucial for mitosis, positioning it as a potential anticancer agent. Additionally, it may interact with heat shock proteins (Hsp90) and thioredoxin reductase (TrxR), further influencing cellular processes related to stress responses and redox homeostasis.
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines.
- Cytotoxicity : In studies involving the NCI-60 cell line panel, the compound demonstrated significant antiproliferative activity. For instance, it showed an IC50 value of 15 µM against the MCF-7 breast cancer cell line, indicating strong potential for further development as an anticancer agent .
- Mechanisms of Action : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. This is attributed to its ability to disrupt microtubule dynamics and inhibit critical signaling pathways involved in tumor growth .
Antimicrobial Activity
Beyond its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activities. Its structural similarity to known antimicrobial agents indicates potential efficacy against various bacterial strains.
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Organism | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 15 | |
Anticancer | MDA-MB-231 | 74 | |
Antimicrobial | Staphylococcus aureus | - | |
Tubulin Polymerization Inhibition | Various Cancer Lines | - |
Case Study: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that this compound not only inhibited cell growth but also triggered apoptotic pathways. The study highlighted that compounds with similar structural modifications could enhance potency against drug-resistant cancer cells .
Properties
Molecular Formula |
C11H18ClNO3 |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
N-methyl-1-(2,4,5-trimethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-12-7-8-5-10(14-3)11(15-4)6-9(8)13-2;/h5-6,12H,7H2,1-4H3;1H |
InChI Key |
VMDYVWVVMPAVCN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1OC)OC)OC.Cl |
Origin of Product |
United States |
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